
Spectroscopic Analysis of 2,3-Dibromo-2-
methylpentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2,3-Dibromo-2-methylpentane

Cat. No.: B14629140 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-
Dibromo-2-methylpentane, a halogenated alkane of interest in synthetic organic chemistry

and drug discovery. The following sections detail its nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its

identification, characterization, and application in further research.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the limited availability of experimental spectra in public databases, predicted Nuclear

Magnetic Resonance (NMR) data for 2,3-Dibromo-2-methylpentane is presented below.

These predictions are generated using advanced computational algorithms that provide reliable

estimations of chemical shifts, which are crucial for structural elucidation.

Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of 2,3-Dibromo-2-methylpentane in CDCl₃ is summarized in

the table below. The chemical shifts (δ) are reported in parts per million (ppm) relative to

tetramethylsilane (TMS).
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Protons
Predicted Chemical
Shift (ppm)

Multiplicity Integration

CH₃ (C1) 1.05 Triplet 3H

CH₂ (C4) 2.10 Quartet 2H

CH (C3) 4.50 Triplet 1H

CH₃ (C2-CH₃) 1.95 Singlet 3H

CH₃ (C2-CH₃) 1.90 Singlet 3H

Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum of 2,3-Dibromo-2-methylpentane in CDCl₃ is detailed in the

following table. Chemical shifts (δ) are reported in ppm relative to TMS.

Carbon Predicted Chemical Shift (ppm)

C1 12.5

C2 75.0

C3 68.0

C4 35.0

C5 25.0

C2-CH₃ 30.0

Infrared (IR) Spectroscopy
The infrared (IR) spectrum of 2,3-Dibromo-2-methylpentane provides valuable information

about its functional groups and bonding. The key absorption bands are summarized in the table

below.
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Wavenumber (cm⁻¹) Intensity Assignment

2970-2850 Strong C-H stretch (alkane)

1465-1450 Medium C-H bend (CH₂)

1380-1370 Medium C-H bend (CH₃)

680-515 Strong C-Br stretch

Mass Spectrometry (MS)
Mass spectrometry of 2,3-Dibromo-2-methylpentane reveals its molecular weight and

fragmentation pattern, which is characteristic of its structure, particularly the presence of two

bromine atoms.

m/z Relative Intensity (%) Assignment

242/244/246 Low
[M]⁺ (Molecular ion with Br

isotopes)

163/165 High [M - Br]⁺

83 Medium [C₆H₁₁]⁺

55 High [C₄H₇]⁺

41 High [C₃H₅]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

A sample of 2,3-Dibromo-2-methylpentane (approximately 5-10 mg) is dissolved in

deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing 0.03% tetramethylsilane (TMS) as an

internal standard.
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The solution is transferred to a 5 mm NMR tube.

Instrumentation and Parameters:

Spectrometer: A 400 MHz NMR spectrometer.

¹H NMR:

Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: 16 ppm

¹³C NMR:

Pulse Program: zgpg30

Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: 240 ppm

Infrared (IR) Spectroscopy
Sample Preparation:

A drop of neat 2,3-Dibromo-2-methylpentane is placed between two polished sodium

chloride (NaCl) or potassium bromide (KBr) plates.

The plates are pressed together to form a thin liquid film.

Instrumentation and Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.
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Mode: Transmission.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 32.

A background spectrum of the clean salt plates is recorded and subtracted from the sample

spectrum.

Mass Spectrometry (MS)
Instrumentation and Parameters (GC-MS):

Gas Chromatograph (GC):

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film

thickness).

Injector Temperature: 250 °C.

Oven Program: Initial temperature of 50 °C, held for 2 minutes, then ramped at 10 °C/min

to 250 °C, and held for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometer (MS):

Ionization Mode: Electron Ionization (EI) at 70 eV.

Ion Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Scan Range: m/z 40-300.

Visualizations
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The following diagrams illustrate the logical workflow of spectroscopic analysis, key molecular

fragmentations, and structural information derived from the spectroscopic data.
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Sample Preparation

Spectroscopic Analysis Data Interpretation

2,3-Dibromo-2-methylpentane

NMR Spectroscopy
(¹H and ¹³C)

IR Spectroscopy

Mass Spectrometry

Structural Elucidation
Connectivity

Functional Group ID
Vibrational Modes

Molecular Weight & Fragmentation
m/z Ratios

Verified Structure
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[C₆H₁₂Br₂]⁺˙
m/z = 242/244/246

[C₆H₁₂Br]⁺
m/z = 163/165

- Br˙

[C₆H₁₁]⁺
m/z = 83

- HBr

[C₄H₇]⁺
m/z = 55

- C₂H₄

[C₃H₅]⁺
m/z = 41

- CH₂

NMR Data IR Data

¹H NMR:
- 5 unique proton environments

- Alkyl protons

2,3-Dibromo-2-methylpentane

Confirms proton connectivity

¹³C NMR:
- 6 unique carbon environments

- Carbons bonded to Br are downfield

Confirms carbon backbone

IR:
- C-H stretches (alkane)

- C-Br stretch

Confirms functional groups

Click to download full resolution via product page
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To cite this document: BenchChem. [Spectroscopic Analysis of 2,3-Dibromo-2-
methylpentane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14629140#spectroscopic-data-for-2-3-dibromo-2-
methylpentane-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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